molecular formula C20H21F2NO2 B7896950 (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate

Cat. No.: B7896950
M. Wt: 345.4 g/mol
InChI Key: JMGVFNXQOUTDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-benzyl group and a carboxylic acid esterified with another 4-fluoro-benzyl group

Preparation Methods

The synthesis of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-benzyl chloride with piperidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with 4-fluoro-benzyl alcohol under acidic conditions to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-17-8-4-15(5-9-17)13-23-12-2-1-3-19(23)20(24)25-14-16-6-10-18(22)11-7-16/h4-11,19H,1-3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGVFNXQOUTDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.